molecular formula C11H11ClO2 B13497156 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one

1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one

Cat. No.: B13497156
M. Wt: 210.65 g/mol
InChI Key: IPNUWJUOOQRTQM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butenone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(3-Chloro-4-oxophenyl)-3-methylbut-2-en-1-one.

    Reduction: Formation of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbutan-1-ol.

    Substitution: Formation of 1-(3-Amino-4-hydroxyphenyl)-3-methylbut-2-en-1-one or 1-(3-Mercapto-4-hydroxyphenyl)-3-methylbut-2-en-1-one.

Scientific Research Applications

1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the butenone side chain can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate the function of target proteins.

Comparison with Similar Compounds

1-(3-Chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be compared with other similar compounds such as:

    3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid side chain instead of a butenone side chain.

    3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the butenone side chain.

    3-Chloro-4-hydroxybenzeneethanol: Features an ethanol side chain instead of the butenone side chain.

These compounds share the 3-chloro-4-hydroxyphenyl moiety but differ in their side chains, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H11ClO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-6,13H,1-2H3

InChI Key

IPNUWJUOOQRTQM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC(=C(C=C1)O)Cl)C

Origin of Product

United States

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